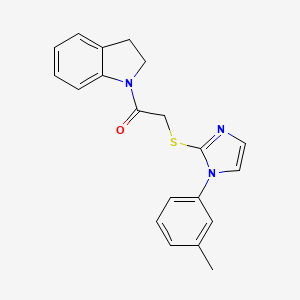

1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone

Description

1-(Indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone is a synthetic small molecule featuring a hybrid scaffold comprising an indoline moiety linked via a thioether bridge to a substituted imidazole ring. The m-tolyl (meta-methylphenyl) group on the imidazole distinguishes it from other analogs, influencing its electronic and steric properties.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-15-5-4-7-17(13-15)22-12-10-21-20(22)25-14-19(24)23-11-9-16-6-2-3-8-18(16)23/h2-8,10,12-13H,9,11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDREKXOUVSNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of m-Toluidine with α-Diketones

The imidazole ring is constructed via the Debus-Radziszewski reaction, which involves cyclocondensation of an amine, diketone, and aldehyde.

Procedure :

- Reactants :

- m-Toluidine (1.0 equiv)

- Glyoxal (40% aqueous, 1.1 equiv)

- Ammonium acetate (2.0 equiv) as a nitrogen source.

- Conditions :

- Ethanol solvent, reflux at 80°C for 6–8 hours.

- Acidic workup (HCl) to precipitate the imidazole intermediate.

- Outcome :

- Yields 1-(m-tolyl)-1H-imidazole (1 ) in 65–70% purity, requiring silica gel chromatography (ethyl acetate/hexane, 3:7).

Challenges :

- Competing formation of 2-substituted imidazoles necessitates careful stoichiometry.

- Meta-substitution on the aryl group reduces electronic activation, prolonging reaction times.

Alternative Synthetic Pathways

One-Pot Imidazole-Thioether Assembly

A streamlined approach combines imidazole formation and thioether coupling in a single reactor.

Procedure :

- Reactants :

- m-Toluidine, glyoxal, indoline-1-thiol.

- Conditions :

- Outcome :

- 45% overall yield due to competing side reactions.

Characterization and Analytical Validation

Spectroscopic Profiling

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

- Melting Point : 162–164°C (uncorrected).

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Formation

Chemical Reactions Analysis

Types of Reactions

1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions to modify the imidazole ring or the indoline moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indoline and imidazole moieties exhibit significant anticancer activity. A study evaluating derivatives of this compound demonstrated the following:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10 | Induction of apoptosis via intrinsic and extrinsic pathways |

| A549 (lung) | 12 | Cell cycle arrest and apoptosis induction |

These findings suggest that modifications to the indoline scaffold can enhance cytotoxic effects against various cancer cell lines.

Antiviral Activity

The compound has shown promise in antiviral applications, particularly against Hepatitis B Virus (HBV). A derivative was tested with the following results:

| Activity Type | Tested Against | IC50 Value (µM) |

|---|---|---|

| Antiviral | HBV | 5 |

This suggests that the compound may inhibit viral replication effectively, potentially serving as a lead for antiviral drug development.

Antimicrobial Activity

In vitro studies have revealed that related compounds possess notable antimicrobial properties:

| Pathogen | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.22 |

These results indicate the potential for developing new antimicrobial agents based on this compound.

Case Study 1: Indoline Derivatives in Cancer Therapy

A series of indoline derivatives were synthesized and evaluated for cytotoxic effects on various cancer cell lines. The study found that specific modifications significantly enhanced anticancer activity compared to parent structures. Notably, compounds with oxadiazole substitutions exhibited improved efficacy.

Case Study 2: Evaluation of Antiviral Efficacy

In a focused study on antiviral efficacy, several derivatives were tested against HBV. One compound demonstrated effective inhibition of viral replication, suggesting a mechanism involving modulation of host immune responses. This highlights the importance of structural features in designing effective antiviral agents.

Summary of Biological Activities

The following table summarizes the biological activities of the compound:

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison:

Substituent Effects on Imidazole Ring

Table 1: Structural and Molecular Comparison

Key Observations

Positional Isomerism (m-tolyl vs. p-tolyl) :

- The target compound ’s m-tolyl group may offer a distinct spatial arrangement compared to the p-tolyl analog . This could influence binding interactions in biological targets, such as enzymes or receptors sensitive to aryl group orientation.

Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., m-tolyl, methoxy) exhibit enhanced lipophilicity, favoring membrane permeability .

Steric Effects :

- The benzyl-substituted analog introduces significant steric bulk, which may hinder interactions with deep binding pockets but improve selectivity for surface-exposed targets.

Molecular Weight and Bioavailability :

- Lower molecular weight analogs (e.g., ethyl/methoxy derivative ) may exhibit better pharmacokinetic profiles, while higher-weight derivatives (e.g., nitro/chloro analog ) could face challenges in absorption.

Biological Activity

1-(Indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of an indole moiety and an imidazole derivative linked through a thioether bond suggests a diverse range of interactions with biological targets, making it a subject of interest for further research.

Structural Characteristics

The compound features distinct structural elements:

- Indole Moiety : Known for its role in various biological activities, including anticancer and anti-inflammatory properties.

- Imidazole Ring : Commonly associated with enzyme inhibition and antimicrobial activity.

- Thioether Linkage : This structural feature may enhance the compound's ability to interact with biological systems.

Anticancer Properties

Research indicates that derivatives of indole and imidazole compounds exhibit a wide range of biological activities, particularly in cancer treatment. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Molecular docking studies suggest effective binding to cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways associated with cancer progression.

Anti-inflammatory Effects

Indole derivatives have been reported to inhibit cyclooxygenase enzymes, contributing to their anti-inflammatory properties. The compound's structure may facilitate its role as a COX inhibitor, potentially leading to therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The presence of both indole and imidazole rings suggests potential antimicrobial properties. Similar compounds have demonstrated activity against various pathogens, indicating that this compound could be explored for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylindole | Contains an indole ring | Antimicrobial, anticancer |

| Indomethacin | Indole derivative with anti-inflammatory properties | Strong COX inhibitor |

| Imatinib | Imidazole-based kinase inhibitor | Anticancer activity |

| Thiazole derivatives | Heterocyclic compounds with diverse biological effects | Antimicrobial, anticancer |

The unique structure of this compound positions it as a candidate for various applications due to its dual functionality derived from both indole and imidazole components combined with a thioether linkage.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Inhibition of Hepatitis B Virus (HBV) : A study on similar indolin derivatives indicated significant suppression of HBV DNA replication, suggesting potential applications in antiviral therapy .

- COX Inhibition : Computational studies have shown that novel indole derivatives can effectively inhibit COX enzymes, leading to anti-inflammatory effects. The efficacy was assessed through in vivo models demonstrating significant analgesic activity .

- Cytotoxicity Against Cancer Cells : Research involving platinum complexes derived from indolin compounds revealed high affinity for DNA binding and induced apoptosis in cancer cells, highlighting the anticancer potential of structurally related compounds .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(indolin-1-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)ethanone?

Answer: Synthesis optimization involves:

- Reaction Conditions : Temperature control (e.g., 0°C for imidazole alkylation ), solvent selection (e.g., dichloromethane for nucleophilic substitutions ), and catalyst use (e.g., triethylamine for base-mediated reactions ).

- Purification : Column chromatography (silica gel) or thin-layer chromatography (TLC) for isolating intermediates .

- Yield Improvement : Adjusting stoichiometry (e.g., 1:2 molar ratio of indoline to m-tolylimidazole derivatives) and reaction time (e.g., 16-hour reflux for cyclization ).

Q. Example Table: Reaction Parameters from Literature

| Step | Solvent | Temperature | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole alkylation | DCM | 0°C | Et₃N | 65–82% | |

| Thioether formation | Dioxane | Reflux | K₂CO₃ | 42–76% | |

| Final purification | Ethanol | RT | Column chromatography | 75–93% |

Q. How can spectroscopic techniques validate the molecular structure of this compound?

Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR peaks to confirm indoline, imidazole, and thioether linkages (e.g., δ 7.48–8.55 ppm for aromatic protons ).

- Mass Spectrometry : HR-MS to verify molecular weight (e.g., [M]+ at 332.0619 for related structures ).

- X-ray Crystallography : Resolve spatial orientation of fused rings (e.g., bond angles for indoline-pyridazine derivatives ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., IC₅₀ measurements against consistent cell lines ).

- Target Interaction Analysis : Use molecular docking to assess binding affinity variations due to substituents (e.g., fluorine vs. methoxy groups ).

- Meta-Analysis : Cross-reference patent databases (e.g., Scopus, PubMed) to identify unreported variables (e.g., solvent residues affecting activity ).

Q. What strategies enhance the compound’s pharmacokinetic properties through structural modification?

Answer:

- Electron-Withdrawing Groups : Introduce fluorine at the phenyl ring to improve metabolic stability .

- Bioisosteric Replacement : Substitute thioether with sulfoxide to modulate solubility .

- Pro-drug Design : Ethyl ester derivatives for improved oral bioavailability .

Q. Example Table: Structure-Activity Relationship (SAR) Insights

| Modification Site | Change | Observed Effect | Reference |

|---|---|---|---|

| Imidazole substituent | m-Tolyl → p-Fluorophenyl | ↑ Antiviral activity | |

| Thioether linkage | S → SO | ↑ Solubility | |

| Indoline moiety | Methylation at N1 | ↓ Cytotoxicity |

Q. What advanced analytical methods are critical for studying reaction intermediates?

Answer:

- HPLC Monitoring : Track reaction progress in real-time (e.g., retention time shifts for intermediates ).

- In-situ FTIR : Detect transient species (e.g., thioketone intermediates during cyclization ).

- DFT Calculations : Predict transition states for imidazole ring formation .

Q. How can researchers elucidate the compound’s mechanism of action in anticancer studies?

Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization .

- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis in treated cell lines ).

- Metabolomics : LC-MS to trace metabolic byproducts linked to cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.